Welcome to the BenchChem Online Store!
molecular formula C12H7ClF5NS B8463299 2-(((Pentafluorophenyl)thio)methyl)pyridine, hydrochloride CAS No. 81851-10-7

2-(((Pentafluorophenyl)thio)methyl)pyridine, hydrochloride

Cat. No. B8463299
M. Wt: 327.70 g/mol
InChI Key: MUDBSTNZZWRUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04394509

Procedure details

A stirred suspension of 2-(((pentafluorophenyl)thio)methyl)pyridine, hydrochloride (2.0 g) in methylene chloride (50 ml) at 0° C. was treated portionwise with m-chloroperoxybenzoic acid (1.41 g) over 1/2 hour. The mixture was allowed to warm to ambient temperature, sufficient methylene chloride was added to form a solution, and the mixture was stirred a further 1/2 hour. The solution was washed with saturated Na2CO3 solution and water, dried (MgSO4) and evaporated. The residue was converted into the hydrochloride in acetone with ethereal HCl solution to give the title compound, hydrochloride (1.3 g) mp 154°-6° C. (Found: C,41.6; H,2.15; N,3.8 C12H6F5NOS.HCl requires C41.9; H,2.05; N,4.1%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[C:8]([S:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[C:7]([F:17])[C:6]([F:18])=[C:5]([F:19])[C:4]=1[F:20].[Cl:21]C1C=C(C=CC=1)C(OO)=[O:26]>C(Cl)Cl>[F:17][C:7]1[C:8]([S:9]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[O:26])=[C:3]([F:2])[C:4]([F:20])=[C:5]([F:19])[C:6]=1[F:18].[ClH:21] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.FC1=C(C(=C(C(=C1SCC1=NC=CC=C1)F)F)F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.41 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred a further 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution
WASH
Type
WASH
Details
The solution was washed with saturated Na2CO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1S(=O)CC1=NC=CC=C1)F)F)F)F
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 584.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.